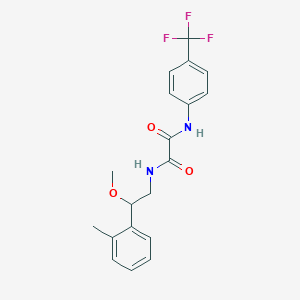

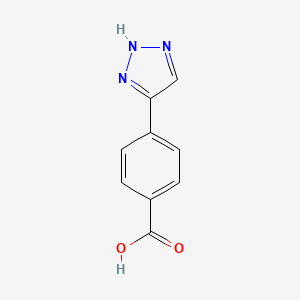

4-(1H-1,2,3-triazol-4-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-1,2,3-triazol-4-yl)benzoic acid is a compound that has been studied for its potential applications in the field of medicine . It has been synthesized and evaluated for its biological activities .

Synthesis Analysis

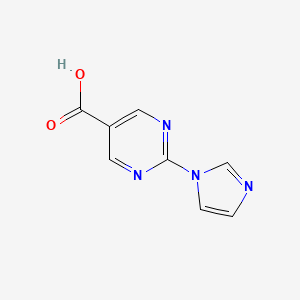

A series of this compound hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process was carried out under solvothermal conditions .Molecular Structure Analysis

The molecular structure of this compound was characterized by 1H NMR, 13C NMR, and HR-MS . The single-crystal X-ray diffraction analysis reveals complex structures .Chemical Reactions Analysis

The compound has been used in the synthesis of HSP90 inhibitors . It has also been used in the construction of functional metal–organic frameworks .Physical And Chemical Properties Analysis

The compound is characterized by IR spectroscopy, with peaks corresponding to various functional groups . The melting point of a related compound was reported to be between 68-70°C .Applications De Recherche Scientifique

Supramolecular Frameworks

Research by Wang et al. (2018) has demonstrated the synthesis of four new complexes involving triazole-benzoic acid derivatives under solvothermal conditions. These complexes were structurally characterized and analyzed for their spectroscopic, thermal properties, and photoluminescence, showcasing their potential in creating 3D supramolecular frameworks with good thermal stability and interesting optical properties (Wang, Du, Zhou, Yan, & Zhao, 2018).

Metal Ion Sensing and Nitroaromatic Compound Detection

A series of novel 3D lanthanide metal–organic frameworks based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligand were synthesized by Wang et al. (2016). These frameworks exhibit selective detection of metal ions and nitroaromatic compounds, highlighting the potential of triazole derivatives in sensing applications (Wang, Sun, Hao, Yan, & Liang, 2016).

Antimicrobial Activity

Kaushik et al. (2016) focused on the synthesis of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality and evaluated their antimicrobial activity against various bacterial and fungal strains. Their findings suggest that some of these triazole compounds possess antimicrobial activities comparable or even superior to reference drugs, indicating their potential use in developing new antimicrobial agents (Kaushik, Kumar, Singh, Singh, & Saini, 2016).

Fungicidal Activity

Li et al. (2010) synthesized a series of triorganotin (4H-1,2,4-triazol-4-yl)benzoates and evaluated their structure and antifungal activity. The study revealed good antifungal activities against a variety of fungal strains, showing the potential of triazole derivatives in fungicidal applications (Li, Dai, Song, Mi, & Tang, 2010).

Catalysis and Chemical Transformations

Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently. This research showcases the catalytic capabilities of triazole-based compounds, offering a potent catalyst for CuAAC reactions under mild conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Mécanisme D'action

Target of Action

The primary targets of 4-(1H-1,2,3-triazol-4-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .

Mode of Action

This compound interacts with its targets by inhibiting the proliferation of cancer cells . It induces apoptosis, a process of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the cancer.

Biochemical Pathways

It’s known that the compound induces apoptosis in cancer cells . Apoptosis is a complex biochemical pathway involving various proteins and enzymes that lead to the self-destruction of the cell.

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the reduction of the tumor size.

Safety and Hazards

Propriétés

IUPAC Name |

4-(2H-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHVMBUQARDKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256164-21-2 |

Source

|

| Record name | 4-(1H-1,2,3-triazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)

![4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2691406.png)

![N-(2,3-dimethoxybenzyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691410.png)